

# An In-depth Technical Guide to 3-Methyl-1-phenylbutan-2-ol

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## Compound of Interest

Compound Name: 3-Methyl-1-phenylbutan-2-ol

Cat. No.: B1194085

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## Abstract

This technical guide provides a comprehensive overview of the core properties of **3-Methyl-1-phenylbutan-2-ol** (CAS No: 705-58-8), a secondary aryl alkyl alcohol. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development. This document collates available data on its chemical and physical characteristics, safety and handling, and known biological effects. While a detailed, peer-reviewed synthesis protocol for this specific molecule is not readily available in the public domain, a logical synthetic workflow is proposed based on established chemical principles. Currently, there is a lack of information regarding its specific signaling pathways and mechanism of action.

## Chemical and Physical Properties

**3-Methyl-1-phenylbutan-2-ol** is a benzene derivative belonging to the class of aromatic alcohols.<sup>[1]</sup> Its fundamental properties are summarized in the tables below, combining both experimental and computed data.

## Table 1: General Information

Property	Value	Source
IUPAC Name	3-methyl-1-phenylbutan-2-ol	[2]
CAS Number	705-58-8	[3]
Molecular Formula	C <sub>11</sub> H <sub>16</sub> O	[3]
Molecular Weight	164.24 g/mol	[3]
Canonical SMILES	<chem>CC(C)C(CC1=CC=CC=C1)O</chem>	[2]
InChIKey	AFLKKLSCQQGOEK-UHFFFAOYSA-N	[2]
Synonyms	1-Phenyl-3-methyl-2-butanol, $\alpha$ -Isopropyl-phenethyl alcohol	[2]

**Table 2: Physical Properties**

Property	Value	Source
Physical Form	Liquid	[4]
Boiling Point	184.3 °C at 760 mmHg	German-language chemical encyclopedia
Density	0.965 g/cm <sup>3</sup>	German-language chemical encyclopedia
Refractive Index	1.513	German-language chemical encyclopedia
Flash Point	71.6 °C	German-language chemical encyclopedia

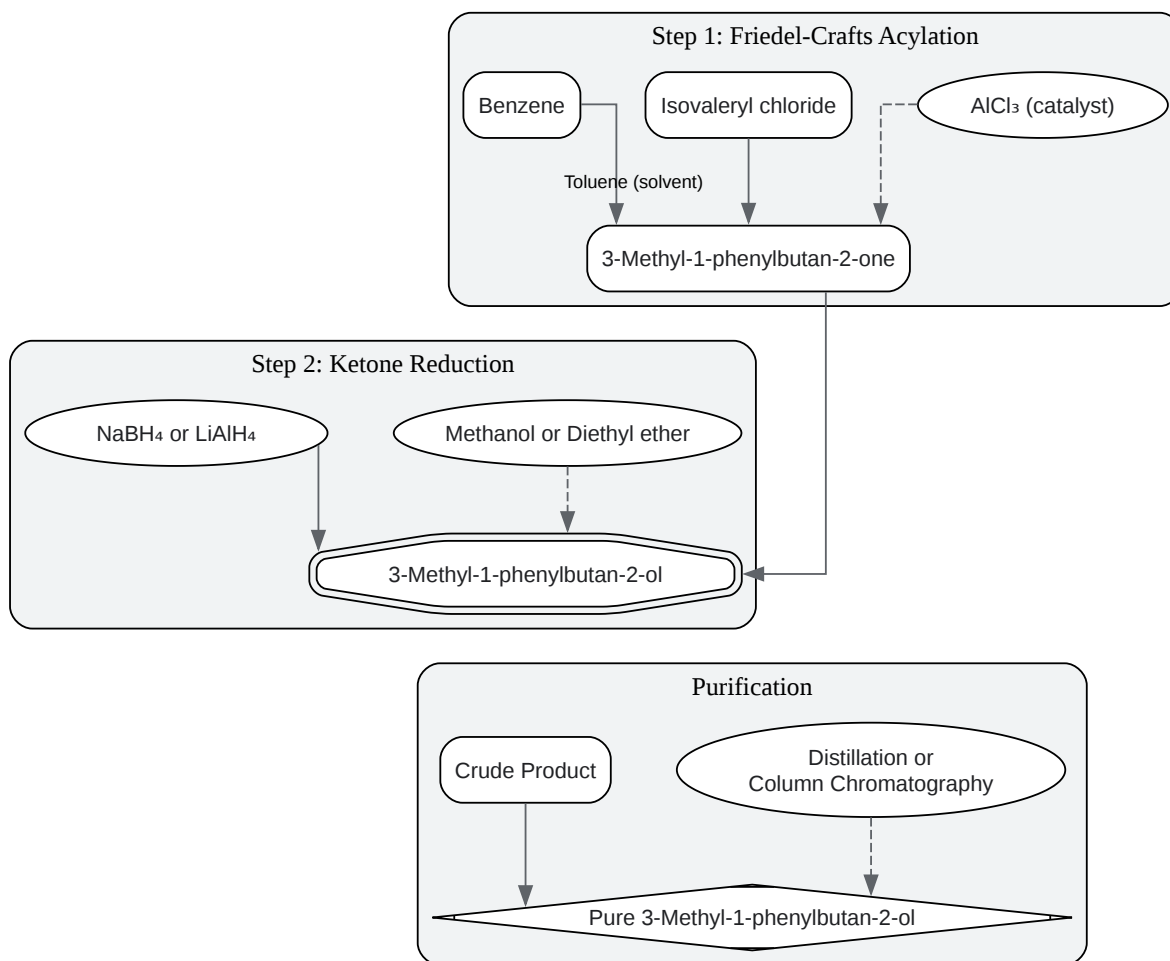
**Table 3: Computed Physicochemical Properties**

Property	Value	Source
XLogP3	2.9	[2]
Topological Polar Surface Area	20.2 Å <sup>2</sup>	[5]
Rotatable Bond Count	3	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	1	[5]
Monoisotopic Mass	164.120115130 Da	[2]

## Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **3-Methyl-1-phenylbutan-2-ol** from a peer-reviewed journal is not readily available, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions. The most logical approach would involve the reduction of the corresponding ketone, 3-methyl-1-phenylbutan-2-one.

## Proposed Synthetic Workflow



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A plausible two-step synthesis workflow for **3-Methyl-1-phenylbutan-2-ol**.

## Chemical Reactivity

The chemical reactivity of **3-Methyl-1-phenylbutan-2-ol** is characteristic of a secondary alcohol. One notable reaction is acid-catalyzed dehydration. In this reaction, the hydroxyl group is protonated, followed by the loss of a water molecule to form a carbocation. The subsequent elimination of a proton can lead to the formation of different alkenes. The major product of this reaction is predicted to be 3-methyl-1-phenylbut-1-ene, as the resulting double bond is conjugated with the phenyl ring, leading to a more thermodynamically stable product.[\[6\]](#)[\[7\]](#)

## Biological and Toxicological Profile

The primary application of **3-Methyl-1-phenylbutan-2-ol** appears to be as a fragrance ingredient.[\[1\]](#)[\[3\]](#) A toxicologic and dermatologic review has been conducted on this compound in the context of its use in perfumes.[\[1\]](#)

Available data includes assessments of its physical properties and potential for mucous membrane (eye) irritation.[\[1\]](#) It is described as not causing irritation or sensitization.[\[3\]](#) However, for a comprehensive safety assessment, it is recommended to refer to the broader evaluation of the Aryl Alkyl Alcohols group.[\[1\]](#) There is a lack of publicly available data on its specific pharmacological activities, mechanism of action, or its interaction with biological signaling pathways.

A study on the subchronic toxicity of the related compound 3-methyl-1-butanol in rats indicated a no-observable-adverse-effect-level (NOAEL) of 4000 p.p.m. for males and 16,000 p.p.m. for females when administered in drinking water.[\[8\]](#) While not directly applicable to **3-Methyl-1-phenylbutan-2-ol**, this information on a structural analogue may be of interest.

## Safety and Handling

Based on available safety data sheets, **3-Methyl-1-phenylbutan-2-ol** is assigned the following GHS hazard statements: H227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[\[4\]](#)

Precautionary Statements:

- Prevention: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using

this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).[4]

- Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P370+P378 (In case of fire: Use... to extinguish).[4]
- Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P403+P235 (Store in a well-ventilated place. Keep cool), P405 (Store locked up).[4]
- Disposal: P501 (Dispose of contents/container to...).[4]

It is important to consult the full safety data sheet (SDS) from the supplier before handling this compound.

## Spectroscopic Data

While detailed experimental spectra are not readily available in the public domain, predicted NMR spectra can be found on platforms like Guidechem.[5] For researchers, it would be imperative to acquire and interpret experimental  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry data to confirm the identity and purity of synthesized or purchased **3-Methyl-1-phenylbutan-2-ol**.

## Conclusion

**3-Methyl-1-phenylbutan-2-ol** is a secondary aryl alkyl alcohol with established basic physical and chemical properties. Its primary known application is in the fragrance industry, and toxicological reviews have focused on its dermatological effects. There is a significant gap in the scientific literature regarding detailed, peer-reviewed experimental protocols for its synthesis and, more notably, its potential biological activities and signaling pathways. The proposed synthetic workflow provides a logical starting point for its laboratory preparation.

Further research is warranted to elucidate its pharmacological and toxicological profile to assess its potential for applications beyond the fragrance industry, particularly in the realm of drug development.

## Disclaimer

This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. Always consult the relevant safety data sheets and peer-reviewed literature before handling any chemical substance.

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